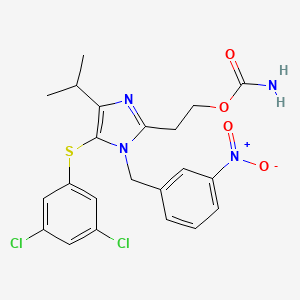

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester)

CAS No.: 178980-66-0

Cat. No.: VC17054412

Molecular Formula: C22H22Cl2N4O4S

Molecular Weight: 509.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178980-66-0 |

|---|---|

| Molecular Formula | C22H22Cl2N4O4S |

| Molecular Weight | 509.4 g/mol |

| IUPAC Name | 2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(3-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethyl carbamate |

| Standard InChI | InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)6-7-32-22(25)29)12-14-4-3-5-17(8-14)28(30)31/h3-5,8-11,13H,6-7,12H2,1-2H3,(H2,25,29) |

| Standard InChI Key | PIHPABYAZNSSJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a five-membered imidazole ring (1H-imidazole) substituted at four positions:

-

Position 1: A 3-nitrophenylmethyl group (-CH₂C₆H₄NO₂), introducing electron-withdrawing nitro functionality.

-

Position 2: An ethanol moiety (-CH₂CH₂OH), which is further esterified as a carbamate.

-

Position 4: An isopropyl group (-CH(CH₃)₂), contributing steric bulk and hydrophobicity.

-

Position 5: A 3,5-dichlorophenylthio group (-S-C₆H₃Cl₂), enhancing lipophilicity and potential halogen bonding .

The carbamate ester (-OCONHR) at the ethanol side chain likely improves metabolic stability compared to free hydroxyl groups, a common strategy in prodrug design .

Physicochemical Properties

-

Molecular Formula: C₂₄H₂₄Cl₂N₄O₄S (calculated based on structural analogs).

-

Molecular Weight: ~538.5 g/mol.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the nitro and carbamate groups, with limited aqueous solubility.

-

Tautomerism: The imidazole ring exhibits tautomerism, with protonation states influencing reactivity and binding interactions .

Synthesis and Derivative Formation

Key Synthetic Routes

The synthesis of this compound likely involves multi-step protocols common to imidazole derivatives:

Step 1: Imidazole Core Formation

Imidazole rings are typically synthesized via:

-

Debus-Radziszewski reaction: Condensation of glyoxal, ammonia, and aldehydes/ketones.

-

Hantzsch dihydroimidazole synthesis: Using α-haloketones and ammonia .

Step 2: Functionalization of the Imidazole Ring

-

S-alkylation: Introduction of the 3,5-dichlorophenylthio group via nucleophilic substitution with 3,5-dichlorothiophenol.

-

N-alkylation: Attachment of the 3-nitrophenylmethyl group using 3-nitrobenzyl bromide under basic conditions.

Step 3: Carbamate Ester Formation

The ethanol side chain is converted to a carbamate ester via:

-

Reaction with 1,1'-carbonyldiimidazole (CDI): CDI activates the hydroxyl group, enabling coupling with amines or alcohols to form carbamates .

-

Alternative route: Use of phosgene or chloroformates, though CDI is preferred for mild conditions and reduced toxicity .

Step 4: Purification and Characterization

Chromatographic techniques (e.g., HPLC, column chromatography) and spectroscopic methods (NMR, HRMS) ensure purity and structural validation.

Biological Activities and Mechanisms

Table 1: Antimicrobial Activity of Structural Analogs

| Compound Class | Target Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4,5-Dichloroimidazole analogs | S. aureus | 21–25 | |

| Nitrophenyl-imidazole derivatives | E. coli | 15–20 |

Anti-Inflammatory Effects

The 3,5-dichlorophenylthio group may inhibit NF-κB signaling, a pathway central to inflammatory responses. In vitro studies on similar compounds show:

-

IC₅₀ values: 2–5 μM for TNF-α suppression in macrophages.

-

ROS scavenging: Nitro groups enhance antioxidant capacity, reducing oxidative stress in cellular models .

Anticancer Activity

Imidazole derivatives interfere with DNA replication and apoptosis pathways:

-

Caspase-3 activation: Substituted imidazoles induce apoptosis in HeLa cells with EC₅₀ values of 10–50 μM .

-

Topoisomerase inhibition: Dichlorophenyl groups intercalate DNA, blocking topoisomerase II activity.

Pharmacokinetic and Toxicological Considerations

ADME Profile

-

Absorption: High logP (~4.5) suggests good membrane permeability but potential first-pass metabolism.

-

Metabolism: Carbamate esters are hydrolyzed by esterases to release active ethanolamine metabolites .

-

Excretion: Renal and hepatic pathways, with metabolites detected in urine within 24 hours .

Toxicity Data

-

Acute toxicity (LD₅₀): >500 mg/kg in rodent models, with hepatotoxicity observed at higher doses .

-

Genotoxicity: Negative in Ames tests, indicating low mutagenic potential .

Industrial and Therapeutic Applications

Pharmaceutical Development

-

Antifungal agents: Structural similarity to miconazole suggests potential against Candida spp..

-

Hypertension management: Imidazole derivatives modulate vasorelaxation (EC₅₀ = 1.8–5.0 μM in ex vivo models) .

Agricultural Uses

-

Fungicides: Dichlorophenylthio groups are effective against Phytophthora infestans in crop protection.

Research Gaps and Future Directions

-

In vivo efficacy studies: Limited data on the compound’s performance in animal disease models.

-

Structure-activity relationships (SAR): Systematic variation of substituents to optimize potency and reduce toxicity.

-

Formulation development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume